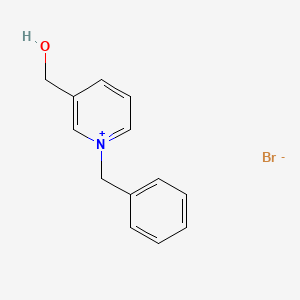
1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C13H14BrNO and a molecular weight of 280.17 g/mol . It is a quaternary ammonium salt derived from pyridine, featuring a benzyl group and a hydroxymethyl group attached to the nitrogen atom of the pyridine ring .
Applications De Recherche Scientifique
1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide has a wide range of applications in scientific research:
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
This compound interacts with its targets by inhibiting the action of AChE and BuChE . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can result in enhanced cholinergic transmission.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide typically involves the quaternization of 3-(hydroxymethyl)pyridine with benzyl bromide . The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by adding a non-solvent like diethyl ether .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution: The bromide ion can be substituted with other nucleophiles like chloride, iodide, or hydroxide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for hydroxide substitution.
Major Products
Oxidation: 1-Benzyl-3-(carboxymethyl)pyridin-1-ium bromide.
Reduction: 1-Benzyl-3-(aminomethyl)pyridine.
Substitution: 1-Benzyl-3-(hydroxymethyl)pyridin-1-ium chloride.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-3-(hydroxymethyl)pyridine: Lacks the quaternary ammonium group, making it less polar and less soluble in water.
3-(Hydroxymethyl)pyridine: Lacks the benzyl group, resulting in different reactivity and biological activity.
1-Benzylpyridin-1-ium bromide: Lacks the hydroxymethyl group, affecting its chemical properties and applications.
Uniqueness
1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide is unique due to its combination of a quaternary ammonium group, a benzyl group, and a hydroxymethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
(1-benzylpyridin-1-ium-3-yl)methanol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NO.BrH/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12;/h1-8,10,15H,9,11H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZQEROKDYBYLP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)CO.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


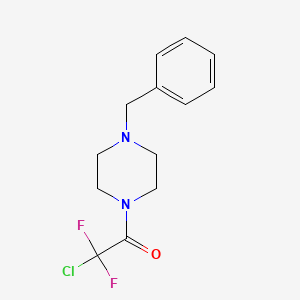

![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2843384.png)
![3-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2843386.png)
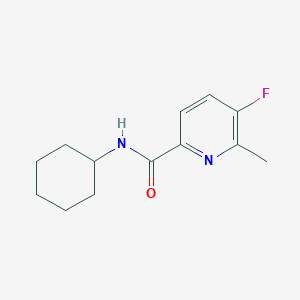
![7-ethyl-1H-furo[2,3-g]indazole](/img/structure/B2843390.png)
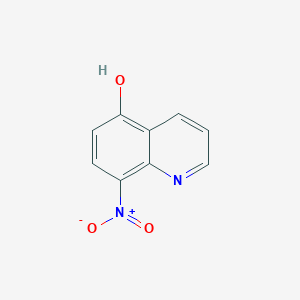
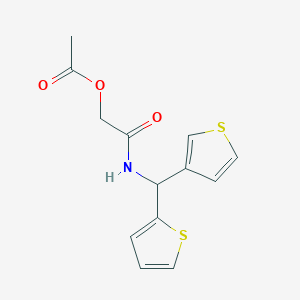
![Ethyl 4-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2843394.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2843395.png)
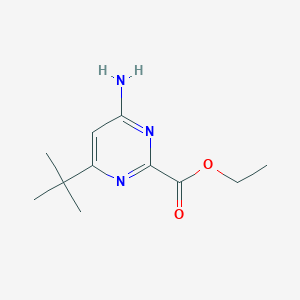
![6-[1-(4-Chlorophenoxy)ethyl]-2-hydroxynicotinonitrile](/img/structure/B2843398.png)
